cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate
Description
cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrroloindole scaffold with a tert-butyl carbamate group at the 2-position.
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,11,13,16H,8-9H2,1-3H3/t11-,13-/m1/s1 |
InChI Key |
KFJDWQGAAKUEEW-DGCLKSJQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NC3=CC=CC=C23 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction is carried out under specific conditions to ensure the formation of the desired product. The molecular structures of the synthesized compounds are confirmed through elemental analysis and spectral data .
Chemical Reactions Analysis
Reaction Conditions
-
Catalyst : ZnCl₂ (10–20 mol%)
-
Solvent : Dichloromethane (DCM)
-
Temperature : Room temperature (20–25°C)
Substrate Scope
| Indole Substituent | DD Type | Product Type | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| 2,3-Unsubstituted | Cyclic DD | [4 + 2] Tetrahydro-pyridazinoindoline | 50–70 | >99% cis |
| 3-Substituted | Linear DD | [3 + 2] Tetrahydropyrroloindoline | 40–60 | ~50:50 ratio |
| 2,3-Disubstituted | Cyclic DD | [4 + 2] product dominance | 40–50 | >99% cis |
Example : 3-Methyl indole reacts with linear DD 2n to yield a 1:1 mixture of [4 + 2] (3ab ) and [3 + 2] (5a ) products .
Mechanistic Pathways
The reactivity of cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate is governed by two competing pathways:
[4 + 2] Cycloaddition (Inverse Hetero-Diels-Alder)
-
Mechanism : Concerted but asynchronous process.
-
Transition State : Endo preference (ΔΔG‡ = −1.70 kcal/mol).
[3 + 2] Annulation (Stepwise Process)
-
1,6-Addition : Indole attacks transoid DD-ZnCl₂ complex.
-
Cyclization : Zwitterionic intermediate undergoes 5-exo-trig closure.
Key Insight : The [3 + 2] pathway is favored for 3-substituted indoles due to steric effects .
Diastereoselectivity and DFT Insights
The compound exhibits high cis-diastereoselectivity in [4 + 2] reactions, driven by kinetic control.
Computational Findings
-
Kinetic Preference : Endo transition state (TS) is 1.44 kcal/mol lower than exo-TS.
-
Thermodynamic Stability : cis,cis isomer is 2.66 kcal/mol less stable than cis,trans but forms preferentially .
Curtin-Hammett Principle : Explains product ratios (7:3 for 3ab :5b ) via rapid equilibrium between cisoid- and transoid-DD-ZnCl₂ complexes .
Comparative Reaction Analysis
| Feature | [4 + 2] Cycloaddition | [3 + 2] Annulation |
|---|---|---|
| Mechanism | Concerted, pericyclic | Stepwise, zwitterionic |
| DD Conformation | cisoid | transoid |
| Indole Substituent | 2,3-Unsubstituted | 3-Substituted |
| Diastereoselectivity | >99% cis | Moderate (~50:50) |
Functional Group Transformations
The tert-butyl carbamate group enhances stability and directs reactivity:
Scientific Research Applications
Medicinal Chemistry
cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate exhibits promising pharmacological properties. Research indicates its potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer types through apoptosis induction mechanisms .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can participate in various cycloaddition reactions to form complex polycyclic structures. For instance, it has been utilized in the synthesis of cyclohepta[b]indole derivatives through (4 + 3) cycloaddition reactions with excellent yields .
Material Science
Due to its unique structural features, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into its incorporation into composite materials has shown improvements in durability and resistance to environmental factors .
Data Tables
Case Study 1: Anticancer Activity
A study published in the Journal of Organic Chemistry investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective inhibition of cell proliferation .
Case Study 2: Synthetic Applications
In another research effort documented by the American Chemical Society, the compound was employed as a precursor in synthesizing cyclohepta[b]indoles through a novel (4 + 3) cycloaddition method. The study highlighted the efficiency of using this compound under mild reaction conditions without expensive catalysts .
Mechanism of Action
The mechanism of action of tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances its ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Compounds with tert-butyl carbamate groups on pyridoindole scaffolds (e.g., tert-butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8c) ) exhibit high synthetic yields (84–87%) and distinct melting points (167–186°C), suggesting that substituents on the indole ring influence crystallinity and thermal stability. For example:
- 8c (methoxy substituent): Melting point 170–171°C, yield 84% .
- 8d (bromo substituent): Melting point 177–178°C, yield 82% .
- 8e (chloro substituent): Melting point 185–186°C, yield 87% .
The target compound’s cis-configuration may further modulate its melting point and solubility compared to trans-isomers, though experimental data is needed for confirmation.
Spectroscopic Comparison
1H-NMR data for analogs reveal characteristic signals for the tert-butyl group (δ ~1.50 ppm) and aromatic protons (δ 7.0–7.8 ppm). For instance, tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8b) shows:
- Aromatic protons at δ 7.81 (s, 1H), 7.23 (s, 1H), and 6.97 (d, 1H).
- tert-butyl protons at δ 1.50 (s, 9H) .
The target compound’s pyrroloindole scaffold may introduce distinct splitting patterns due to its fused ring system, particularly in the δ 4.0–5.0 ppm region (methylene and methine protons).
Molecular Weight and Functional Group Diversity
- cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate : Estimated molecular formula ~C16H22N2O2 (MW ~274.36 g/mol), assuming a pyrroloindole core.
- Pyridoindole analogs (8b–8e) : MW ranges from 287–340 g/mol, depending on substituents .
- cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: A structurally distinct analog with a cyclopenta-pyrrole scaffold (C12H19NO3, MW 225.28 g/mol) .
Bioactivity and Substituent Trends
While biological data for the target compound is absent, analogs like triazolothiadiazoles demonstrate that substituent electronic and lipophilic properties critically influence activity. For instance, alkyl/aryl groups enhance lipid solubility and negative charge, improving membrane penetration . By analogy, electron-withdrawing groups (e.g., bromo, chloro) on the pyrroloindole scaffold may enhance binding to biological targets.
Tabulated Comparison of Key Compounds
Biological Activity
Cis-t-butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate (CAS Number: 1251016-05-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a complex bicyclic structure that includes a tetrahydropyrrole moiety fused to an indole framework. The molecular formula is , and its molecular weight is approximately 260.34 g/mol .
Structural Representation
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.34 g/mol |
| CAS Number | 1251016-05-3 |
The mechanism of action for related indole-based compounds often involves the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis through mitochondrial pathways . The ability to interfere with microtubule dynamics is a critical aspect of the antitumor activity observed in these compounds.
Metabolic Stability
The metabolic stability of compounds containing a tert-butyl group has been a topic of research due to its susceptibility to metabolic degradation. Studies have shown that replacing tert-butyl groups with more stable moieties can enhance the pharmacokinetic profiles of these compounds . This finding may have implications for optimizing cis-t-butyl derivatives for better bioavailability and efficacy.
In Vitro Studies
In vitro studies have demonstrated that similar pyrrole-indole compounds can inhibit cancer cell proliferation effectively. For example:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Pyrrolo[2′,3′:3,4]oxazole | NCI Cancer Panel | 0.08 - 0.41 |
| Indole Derivative (Type X) | Various Lymphoma Lines | < 500 nM |
These results indicate that structural modifications can lead to significant variations in biological activity .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and therapeutic potential of cis-t-butyl derivatives. While specific studies on cis-t-butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole are scarce, related compounds have shown promising results in reducing tumor volume in xenograft models without affecting normal cell proliferation .
Q & A
Basic Research Questions
Q. What spectroscopic methods are essential for characterizing cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- ¹H-NMR : Analyze chemical shifts (δ) and coupling constants (J) to confirm stereochemistry and substituent positions. For example, tert-butyl groups exhibit singlets at ~1.50 ppm, while aromatic protons appear between 6.97–7.81 ppm depending on substituents .
- IR Spectroscopy : Identify carbonyl stretches (C=O) near 1,665 cm⁻¹ and N-H stretches around 3,307 cm⁻¹ to verify the carbamate and indole moieties .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 287.1754) to validate molecular formula and purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust/aerosols form .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or particulates .
- Emergency Response : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline .
Q. How should researchers store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at –20°C. Protect from moisture and light to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. How can synthetic yields of cis-t-Butyl derivatives be optimized when introducing substituents (e.g., halogens, methoxy groups)?
- Methodological Answer :
- Reaction Conditions : Use Buchwald-Hartwig amination or palladium-catalyzed cross-coupling for halogenated derivatives. For example, bromo-substituted analogs achieve 82% yield under optimized Pd(OAc)₂ catalysis .
- Purification : Employ gradient column chromatography (e.g., hexane/EtOAc) to separate regioisomers and byproducts .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during cyclization steps .
Q. How should discrepancies in melting points between synthesized batches be investigated?
- Methodological Answer :
- Purity Analysis : Perform HPLC (C18 column, MeOH/H₂O mobile phase) to detect impurities >0.5%. Recrystallize from ethanol/water mixtures to improve crystallinity .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify metastable crystalline forms that may alter melting behavior .
Q. What strategies resolve conflicting NMR signals caused by stereochemical complexity?
- Methodological Answer :
- 2D-NMR : Utilize NOESY or ROESY to assign spatial proximity of protons, distinguishing cis vs. trans configurations in the pyrroloindole core .
- Computational Modeling : Compare experimental ¹H-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate stereochemical assignments .
Q. How do electron-withdrawing substituents (e.g., Cl, Br) influence reactivity in downstream functionalization?
- Methodological Answer :
- Electrophilic Substitution : Bromo derivatives (e.g., 8d, m.p. 177–178°C) show enhanced reactivity in Suzuki-Miyaura couplings due to increased electrophilicity at the indole C-8 position .
- Acid Sensitivity : Chloro-substituted analogs (e.g., 8e) require milder deprotection conditions (e.g., TFA/DCM, 0°C) to prevent carbamate cleavage .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in reported HRMS data for structurally similar analogs?
- Methodological Answer :
- Internal Calibration : Use lock masses (e.g., NaTFA) during HRMS acquisition to minimize instrument drift .
- Isotopic Pattern Matching : Compare experimental isotopic distributions with theoretical simulations (e.g., M+1, M+2 peaks) to confirm molecular integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
